1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog No.
S548118
CAS No.
172889-26-8
M.F
C16H19N5
M. Wt
281.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrim...

CAS Number

172889-26-8

Product Name

1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

InChI

InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19)

InChI Key

ZVPDNRVYHLRXLX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

PP1; PP 1; PP1.

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C

Description

The exact mass of the compound 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 281.16405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Classification and Properties


    DB01809 belongs to the class of organic compounds called pyrazolo[3,4-d]pyrimidines. These are heterocyclic compounds containing a fused pyrazole and pyrimidine ring system. While the specific properties of DB01809 are not widely reported, similar pyrazolo[3,4-d]pyrimidine structures have been explored for their potential biological activities [].

  • Potential Research Areas

    Due to the structural similarity to other pyrazolo[3,4-d]pyrimidines with known bioactivity, DB01809 might be a target for research in various areas such as:* Kinase inhibition: Some pyrazolo[3,4-d]pyrimidines have been shown to inhibit enzymes called kinases, which play a role in cell signaling pathways. [, ]* Antibacterial or antifungal activity: Certain pyrazolo[3,4-d]pyrimidine derivatives have exhibited antibacterial and antifungal properties [].

  • Availability for Research:Limited information is available regarding the commercial availability of DB01809. However, some chemical suppliers may offer it upon inquiry.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

281.16405

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: Turel MK, Moorthy RK, Sam GA, Samuel P, Murthy M, Babu KS, Rajshekhar V. Effect of pretreatment with a tyrosine kinase inhibitor (PP1) on brain oedema and neurological function in an automated cortical cryoinjury model in mice. J Clin Neurosci. 2013 Apr;20(4):593-6. doi: 10.1016/j.jocn.2012.06.009. Epub 2013 Feb 26. PubMed PMID: 23485404.
2: Bartscht T, Lehnert H, Gieseler F, Ungefroren H. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Cancer Chemother Pharmacol. 2012 Aug;70(2):221-30. doi: 10.1007/s00280-012-1904-0. Epub 2012 Jun 15. PubMed PMID: 22699812.
3: Ungefroren H, Sebens S, Groth S, Gieseler F, Fändrich F. The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. Curr Cancer Drug Targets. 2011 May;11(4):524-35. PubMed PMID: 21395548.
4: Maeda M, Shintani Y, Wheelock MJ, Johnson KR. Src activation is not necessary for transforming growth factor (TGF)-beta-mediated epithelial to mesenchymal transitions (EMT) in mammary epithelial cells. PP1 directly inhibits TGF-beta receptors I and II. J Biol Chem. 2006 Jan 6;281(1):59-68. Epub 2005 Nov 1. PubMed PMID: 16267045.
5: Dickerson J, Sharp FR. Atypical antipsychotics and a Src kinase inhibitor (PP1) prevent cortical injury produced by the psychomimetic, noncompetitive NMDA receptor antagonist MK-801. Neuropsychopharmacology. 2006 Jul;31(7):1420-30. Epub 2005 Aug 17. PubMed PMID: 16123741.
6: Fujimoto E, Sato H, Nagashima Y, Negishi E, Shirai S, Fukumoto K, Hagiwara H, Hagiwara K, Ueno K, Yano T. A Src family inhibitor (PP1) potentiates tumor-suppressive effect of connexin 32 gene in renal cancer cells. Life Sci. 2005 Apr 22;76(23):2711-20. Epub 2005 Jan 28. PubMed PMID: 15792837.
7: Akiyama C, Yuguchi T, Nishio M, Tomishima T, Fujinaka T, Taniguchi M, Nakajima Y, Kohmura E, Yoshimine T. Src family kinase inhibitor PP1 reduces secondary damage after spinal cord compression in rats. J Neurotrauma. 2004 Jul;21(7):923-31. PubMed PMID: 15307904.

Explore Compound Types